5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Catalog No.
S892915
CAS No.
1370411-43-0
M.F
C15H13FN4O2S
M. Wt
332.353
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazol...

CAS Number

1370411-43-0

Product Name

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

IUPAC Name

5-[2-(4-fluorophenyl)ethylsulfonyl]-1-phenyltetrazole

Molecular Formula

C15H13FN4O2S

Molecular Weight

332.353

InChI

InChI=1S/C15H13FN4O2S/c16-13-8-6-12(7-9-13)10-11-23(21,22)15-17-18-19-20(15)14-4-2-1-3-5-14/h1-9H,10-11H2

InChI Key

IDDVKAPYSSGYSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC3=CC=C(C=C3)F

Synonyms

5-(4-fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole is a pre-functionalized Julia-Kocienski olefination reagent featuring a 1-phenyl-1H-tetrazol-5-yl (PT) core and a 4-fluorophenethyl moiety. In industrial and advanced laboratory settings, it is utilized to directly install a 3-(4-fluorophenyl)prop-1-enyl group onto aldehydes. As a fully elaborated sulfone, it bypasses the need for multi-step in-house thioether synthesis and oxidation workflows. The PT-sulfone architecture is specifically selected for its ability to drive olefination under mild basic conditions while providing high thermodynamic control, making it a critical building block for the stereoselective synthesis of fluorinated active pharmaceutical ingredients (APIs) and complex organic frameworks [1].

Substituting this specific PT-sulfone with a corresponding Wittig reagent (e.g., [3-(4-fluorophenyl)propyl]triphenylphosphonium bromide) typically results in poor E/Z stereocontrol and generates stoichiometric triphenylphosphine oxide, a byproduct that heavily complicates downstream purification and scale-up [1]. Conversely, attempting to build the sulfone in-house by procuring the generic 1-phenyl-1H-tetrazole-5-thiol core requires alkylation followed by rigorous oxidation (often utilizing Mo(VI)/H2O2 or mCPBA). This in-house route introduces risks of trace transition metal contamination or over-oxidation impurities that can poison subsequent sensitive catalytic steps, making the pre-formed 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole a more reliable choice for reproducible manufacturing.

Stereoselectivity in Alkene Formation

When coupling with standard aliphatic or aromatic aldehydes, PT-sulfones like 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole consistently deliver high E-alkene selectivity (typically >90:10 E/Z ratio) under standard basic conditions (e.g., KHMDS in THF). In contrast, the equivalent Wittig phosphonium ylides often yield mixed or Z-favored ratios (e.g., 50:50 to 20:80 E/Z) [1].

Evidence DimensionE/Z Stereoselectivity
Target Compound Data>90:10 (E/Z ratio)
Comparator Or BaselineWittig Reagent (50:50 to 20:80 E/Z ratio)
Quantified DifferenceUp to 70% increase in target E-isomer yield
ConditionsReaction with standard aldehydes using KHMDS in THF at -78 °C to RT

High E-selectivity minimizes yield loss and eliminates the need for resource-intensive chromatographic separation of stereoisomers during API synthesis.

Processability and Byproduct Removal

The olefination reaction using 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole generates 1-phenyl-1H-tetrazol-5-one as the primary byproduct. This species is highly soluble in mild aqueous base and can be removed via a simple liquid-liquid extraction (>98% removal efficiency). Conversely, the standard Wittig alternative generates triphenylphosphine oxide, which requires crystallization or silica gel chromatography for complete removal [1].

Evidence DimensionByproduct removal method
Target Compound DataAqueous basic wash (>98% clearance)
Comparator Or BaselineWittig Reagent (Requires chromatography or crystallization)
Quantified DifferenceElimination of chromatography step for byproduct clearance
ConditionsStandard post-reaction aqueous workup (e.g., NaHCO3 wash)

Aqueous extractability of the byproduct enables reaction telescoping and drastically reduces solvent consumption during industrial scale-up.

Precursor Suitability and Workflow Acceleration

Procuring the pre-functionalized 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole allows immediate entry into the olefination step (0 preparatory steps). Purchasing the unfunctionalized 1-phenyl-1H-tetrazole-5-thiol requires a 2-step sequence (alkylation and oxidation) that typically takes 48-72 hours of processing time and yields 70-85% overall, introducing potential batch-to-batch variability .

Evidence DimensionIn-house preparatory steps
Target Compound Data0 steps (Ready-to-use)
Comparator Or Baseline1-phenyl-1H-tetrazole-5-thiol (2 steps: Alkylation + Oxidation)
Quantified DifferenceSaves 2 synthetic steps and 48-72 hours of processing time
ConditionsPreparation of the active olefination reagent

Direct procurement of the elaborated sulfone accelerates development timelines and mitigates the risk of handling hazardous oxidants at scale.

Toxicity Profile and Reagent Handling

The Julia-Kocienski olefination utilizing PT-sulfones proceeds via a spontaneous Smiles rearrangement and elimination, requiring only standard bases (e.g., KHMDS, NaHMDS). In contrast, the classical Julia olefination (using simple phenyl sulfones) requires a secondary reductive elimination step typically employing highly toxic sodium amalgam (Na/Hg) or samarium diiodide [1].

Evidence DimensionElimination reagent toxicity
Target Compound DataStandard bases (e.g., KHMDS) - Spontaneous elimination
Comparator Or BaselineClassical Phenyl Sulfone (Requires toxic Na/Hg amalgam)
Quantified DifferenceComplete elimination of heavy metal (mercury) usage
ConditionsCleavage/elimination step to form the final alkene

Avoiding mercury-based reductive elimination is mandatory for modern cGMP pharmaceutical manufacturing and significantly lowers waste disposal costs.

Late-Stage Pharmacophore Installation in API Synthesis

Due to its high E-selectivity and mild reaction conditions, this reagent is ideal for appending the 3-(4-fluorophenyl)prop-1-enyl moiety onto advanced, sensitive aldehyde intermediates. The avoidance of toxic reductive agents ensures compatibility with late-stage pharmaceutical manufacturing workflows [1].

Scalable Process Chemistry and Telescoped Routes

In pilot-plant environments where chromatography is cost-prohibitive, the use of this PT-sulfone allows for the olefination byproduct (1-phenyl-1H-tetrazol-5-one) to be removed entirely via aqueous basic extraction. This enables the direct telescoping of the resulting alkene into subsequent hydrogenation or functionalization steps [2].

Medicinal Chemistry Library Generation

For SAR (Structure-Activity Relationship) studies requiring the rapid synthesis of 4-fluorophenyl-containing analogs, procuring the pre-functionalized sulfone eliminates the 48-72 hour bottleneck of in-house reagent preparation, allowing chemists to focus strictly on target diversification.

XLogP3

2.9

Wikipedia

5-[2-(4-Fluorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole

Dates

Last modified: 08-15-2023

Explore Compound Types